molecular formula C5H8N2O2S B1658110 2,4-Imidazolidinedione, 5-((methylthio)methyl)- CAS No. 59640-66-3

2,4-Imidazolidinedione, 5-((methylthio)methyl)-

Cat. No.: B1658110
CAS No.: 59640-66-3
M. Wt: 160.2 g/mol
InChI Key: LJMLJHMBQGSIQP-UHFFFAOYSA-N
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Description

Structure and Synthesis
2,4-Imidazolidinedione (hydantoin) derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. The target compound, 5-((methylthio)methyl)-2,4-imidazolidinedione, features a (methylthio)methyl (-CH₂-S-CH₃) substituent at the 5-position of the hydantoin core. This substituent introduces sulfur-based electronic and steric effects, which may enhance lipophilicity and influence biological interactions .

Synthesis typically involves nucleophilic substitution or alkylation. For example, 2-(methylthio)imidazolidin-4-ones are prepared by treating thiohydantoins with methyl iodide in the presence of aqueous sodium hydroxide (). Similar methods could apply to the target compound, where a methylthio group is introduced via alkylation of a precursor thiol intermediate .

Physicochemical Properties
The (methylthio)methyl group increases molecular weight compared to unsubstituted hydantoin (MW 114.1). For reference, 5-(4-chlorobenzylidene)hydantoin has a molecular weight of 222.63 (), while the target compound’s calculated molecular weight is approximately 188.2 (C₆H₈N₂O₂S). The sulfur atom may lower solubility in polar solvents but improve membrane permeability .

Properties

IUPAC Name

5-(methylsulfanylmethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-10-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMLJHMBQGSIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975039
Record name 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59640-66-3
Record name 2,4-Imidazolidinedione, 5-((methylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059640663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(methylsulfanyl)methyl]imidazolidine-2,4-dione
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Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction is widely employed to introduce substituents at the C5 position of hydantoins via condensation with aldehydes. For the target compound, this method necessitates the use of methylthioacetaldehyde as the aldehyde component.

Procedure :

  • Reaction Setup : Hydantoin (1.0 equiv) and methylthioacetaldehyde (1.2 equiv) are dissolved in ethanol with a catalytic amount of piperidine.
  • Condensation : The mixture is refluxed at 80°C for 6–8 hours, facilitating the formation of 5-((methylthio)methyl)alkylidene intermediate.
  • Acid Hydrolysis : The intermediate is treated with dilute HCl to yield the saturated 5-((methylthio)methyl) derivative.

Challenges :

  • Methylthioacetaldehyde’s instability requires in situ generation or stabilization via protective groups.
  • Competing side reactions, such as over-alkylation, may necessitate careful stoichiometric control.

Example from Literature :
A similar approach using 4-methylbenzaldehyde and hydantoin achieved a 74.2% yield of (5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione. Adapting this protocol with methylthioacetaldehyde could yield the target compound, though yields may vary due to aldehyde reactivity.

Strecker Synthesis and Cyclization

The Strecker synthesis forms α-amino acids from aldehydes, which are subsequently cyclized to hydantoins. This method is advantageous for introducing complex substituents.

Procedure :

  • Amino Acid Synthesis :
    • Methylthioacetaldehyde (1.0 equiv) reacts with ammonium chloride and potassium cyanide in methanol to form the α-amino nitrile intermediate.
    • Hydrolysis with HCl yields 2-amino-3-(methylthio)propanoic acid.
  • Cyclization :
    • The amino acid is treated with urea or phosgene under basic conditions (e.g., NaOH) to form the hydantoin ring.

Optimization Insights :

  • Reaction temperatures above 100°C and extended reflux times (8–12 hours) improve cyclization efficiency.
  • Recrystallization from ethanol/water (1:1) enhances purity, as demonstrated in the synthesis of C-4-methylphenylglycine derivatives.

Yield Considerations :
Analogous Strecker syntheses of aryl-substituted hydantoins report yields of 70–74%, suggesting comparable outcomes for the target compound.

Alkylation of Hydantoin

Direct alkylation at the C5 position offers a streamlined route, though regioselectivity (C- vs. N-alkylation) must be controlled.

Procedure :

  • Deprotonation : Hydantoin is treated with a strong base (e.g., NaH or KOtBu) in anhydrous DMF to generate the C5 enolate.
  • Alkylation : Bromomethyl methyl sulfide (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters :

  • Solvents with high polarity (e.g., DMF) favor C-alkylation over N-alkylation.
  • Low temperatures minimize side reactions.

Literature Support :
A patent describing the alkylation of 5,5-dimethyl-1-[(4-nitrophenyl)methyl]-2,4-imidazolidinedione with bromoalkyl derivatives achieved 99.1% yield under optimized conditions.

Mannich Reaction Strategy

The Mannich reaction introduces substituents via a three-component condensation between an amine, formaldehyde, and a carbonyl compound.

Adaptation for Target Compound :

  • Reaction Components :
    • Hydantoin (amine component), formaldehyde, and methyl mercaptan.
  • Conditions :
    • Aqueous HCl (pH 4–5) at 60°C for 6 hours.

Outcome :

  • Forms the Mannich base, which is subsequently reduced or hydrolyzed to yield the (methylthio)methyl group.

Limitations :

  • Competing polymerization of formaldehyde requires careful stoichiometric control.
  • Lower yields (40–50%) compared to other methods.

Comparative Analysis of Methods

The table below summarizes the advantages, challenges, and expected efficiencies of each synthesis route:

Method Reagents Yield Range Key Challenges Optimization Tips
Knoevenagel Condensation Hydantoin, methylthioacetaldehyde 60–75% Aldehyde instability Use freshly distilled aldehyde, inert atmosphere
Strecker Synthesis Methylthioacetaldehyde, urea 70–74% Multi-step process Optimize hydrolysis and cyclization conditions
Alkylation Bromomethyl methyl sulfide 70–90% Regioselectivity (C- vs. N-alkylation) Use polar solvents, low temperatures
Mannich Reaction Formaldehyde, methyl mercaptan 40–50% Polymerization side reactions Controlled pH, stoichiometric excess of amine

Physicochemical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

  • Infrared Spectroscopy (IR) :
    • Expected peaks: ν ~3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O), ~650 cm⁻¹ (C-S).
  • NMR Spectroscopy :
    • ¹H-NMR : δ 2.1 ppm (s, 3H, SCH₃), δ 3.8 ppm (s, 2H, SCH₂), δ 4.9 ppm (s, 1H, C5-H).
    • ¹³C-NMR : δ 15.2 (SCH₃), δ 35.8 (SCH₂), δ 60.1 (C5), δ 170–175 (C=O).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 190 [M]⁺, fragment ions at m/z 135 (loss of SCH₃).

Applications and Derivatives

While pharmacological data for 5-((methylthio)methyl)-imidazolidinedione remain unexplored, structurally related hydantoins demonstrate antimalarial, anticonvulsant, and anticancer activities. Computational studies (e.g., SwissADME) predict moderate lipophilicity (LogP ~1.5) and oral bioavailability for this compound, aligning with drug-likeness criteria.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-((methylthio)methyl)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the parent imidazolidinedione.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidinedione.

    Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it useful in pharmaceuticals. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for the development of antibacterial agents. Studies have shown that derivatives of imidazolidinedione can be effective against a range of pathogenic bacteria and fungi.

Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4-Imidazolidinedione showed activity against resistant strains of Staphylococcus aureus. The compound was modified to enhance its potency and reduce toxicity, resulting in formulations that could be used as topical antibiotics .

Agricultural Applications

Pesticide Formulations
2,4-Imidazolidinedione is utilized in various pesticide formulations due to its effectiveness against a wide array of pests, including fungi and bacteria. It acts as a preservative in agricultural products and helps in controlling microbial growth in stored grains.

Data Table: Pesticide Efficacy

Pesticide TypeTarget OrganismApplication RateFormulation Type
FungicideFusarium spp.0.5% - 1%Liquid concentrate
BactericideE. coli0.1% - 0.5%Granular formulation
HerbicideBroadleaf weeds1% - 3%Emulsifiable concentrate

Case Study: Field Trials
Field trials conducted on wheat crops treated with imidazolidinedione-based fungicides showed a significant reduction in fungal infections compared to untreated controls, leading to improved yield and quality .

Industrial Applications

Preservatives in Consumer Products
The compound is also used as a preservative in cosmetics and personal care products due to its antimicrobial properties. It helps extend the shelf life of products by preventing microbial contamination.

Applications in Adhesives and Sealants
In industrial settings, 2,4-Imidazolidinedione is incorporated into adhesives and sealants to enhance their durability and resistance to microbial degradation. This application is particularly important in environments where hygiene is critical.

Data Table: Industrial Uses

Product TypeApplication AreaBenefits
AdhesivesConstruction and manufacturingIncreased longevity
SealantsAutomotive and aerospaceEnhanced resistance to moisture
Personal Care ProductsCosmetics and toiletriesProlonged shelf life

Environmental Considerations

While the applications of 2,4-Imidazolidinedione are extensive, there are environmental concerns associated with its use. As a formaldehyde-releasing compound, it poses potential risks during production and application phases. Regulatory bodies are continuously assessing these risks to ensure safe usage levels.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity to its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Effects

Compound Name Substituent at 5-Position Molecular Formula Key Features Evidence Source
5-((Methylthio)methyl)-hydantoin -(CH₂-S-CH₃) C₆H₈N₂O₂S Aliphatic sulfur, moderate lipophilicity
5-(4-Chlorobenzylidene)-hydantoin Arylidene (-CH=C₆H₄Cl) C₁₀H₇ClN₂O₂ Conjugated system, enhanced UV activity
5-Ethyl-5-isopropyl-hydantoin -CH₂CH₃ and -CH(CH₃)₂ C₈H₁₂N₂O₂ Branched alkyl groups, high logP
5-(Hydroxymethyl)-3-phenyl-2-thioxo -(CH₂OH) and 2-thioxo C₁₀H₁₀N₂O₂S Thioxo group, hydrogen bonding potential
5-[4-(Ethylamino)butyl]-hydantoin -(CH₂)₄-NHCH₂CH₃ C₉H₁₇N₃O₂ Long alkyl chain, basic amine

Key Findings and Discussion

Substituent Effects on Reactivity :

  • The (methylthio)methyl group in the target compound provides a balance of lipophilicity and steric bulk, contrasting with the planar arylidene groups in compounds like 5-(4-chlorobenzylidene)-hydantoin (). This difference may influence drug metabolism and bioavailability .
  • Thioxo derivatives (e.g., 2-thioxoimidazolidin-4-ones) exhibit stronger proteasome inhibition due to sulfur’s ability to form covalent bonds with catalytic threonine residues .

Synthetic Flexibility :

  • Microwave-assisted synthesis () reduces reaction times for arylidene derivatives, while traditional alkylation remains effective for aliphatic substituents .

Biological Activity

2,4-Imidazolidinedione, 5-((methylthio)methyl)- is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties. The following sections will detail various studies, including data tables and case studies that elucidate the compound's efficacy.

Chemical Structure

The chemical structure of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- can be represented as follows:

C6H10N2O2S\text{C}_6\text{H}_10\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 2,4-Imidazolidinedione derivatives. The compound has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 2,4-Imidazolidinedione Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 μg/mL
BEscherichia coli64 μg/mL
CCandida albicans16 μg/mL

In a study conducted by Adki et al. (2022), various derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents exhibited significant antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of 2,4-Imidazolidinedione derivatives has also been investigated. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes.

Case Study: Inhibition of Pro-inflammatory Cytokines
A recent study evaluated the effect of a derivative on the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. The derivative significantly reduced cytokine levels by approximately 50% at a concentration of 10 μM .

Anticancer Properties

In addition to antimicrobial and anti-inflammatory activities, there is emerging evidence regarding the anticancer effects of this compound. Studies have shown that it can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

In vitro studies demonstrated that treatment with the compound resulted in significant cytotoxicity against HeLa cells, with an IC50 value of 15 μM . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Mechanistic Insights

The biological activity of 2,4-Imidazolidinedione derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds have shown inhibitory effects on key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Cell Signaling Modulation : These compounds can alter signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer effects.

Q & A

Q. What are the common synthetic routes for 2,4-Imidazolidinedione derivatives, and how can the methylthio-methyl substituent be introduced?

The synthesis of 2,4-imidazolidinedione derivatives often involves cyclization reactions of thioureas or condensation of urea with α-amino acids. For introducing the methylthio-methyl group, methods include:

  • Thioether formation : Reacting a halomethyl intermediate (e.g., chloromethyl or bromomethyl) with methylthiolate (CH₃S⁻) under basic conditions .
  • Post-functionalization : Using reagents like methyl disulfide (CH₃SSCH₃) in the presence of a radical initiator to append the methylthio group to pre-formed imidazolidinedione scaffolds . Key analytical tools for verifying substitution include ¹H/¹³C NMR (to confirm methylthio integration and coupling patterns) and FT-IR (to track carbonyl and C–S bond vibrations) .

Q. How can structural isomers of 2,4-Imidazolidinedione derivatives be distinguished spectroscopically?

  • NMR Spectroscopy :
  • Regioisomers : Compare chemical shifts of carbonyl carbons (C2 and C4 in imidazolidinedione) and methylthio protons. For example, C5-substituted derivatives show distinct splitting patterns due to proximity to the sulfur atom .
  • Diastereomers : Use NOESY or ROESY to detect spatial proximity between the methylthio-methyl group and adjacent substituents .
    • Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers by exact mass and fragmentation patterns (e.g., loss of CH₃SH vs. CH₃S• radicals) .

Advanced Research Questions

Q. What strategies address low regioselectivity in the synthesis of 5-((methylthio)methyl)-substituted imidazolidinediones?

Regioselectivity challenges arise during cyclization or substitution steps. Solutions include:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc or SEM) on nitrogen atoms to steer electrophilic substitution toward the C5 position .
  • Metal catalysis : Use Cu(I) or Pd(0) catalysts to promote selective C–S bond formation at the methylthio-methyl site, as seen in analogous heterocyclic systems .
  • Computational modeling : Employ DFT calculations to predict transition-state energies and optimize reaction conditions (solvent polarity, temperature) for desired regiochemistry .

Q. How can conflicting data on the biological activity of methylthio-methyl derivatives be resolved?

Contradictions in bioactivity (e.g., anticancer vs. antiviral effects) may stem from:

  • Substituent effects : Minor structural variations (e.g., nitro vs. cyano groups on adjacent positions) can drastically alter target binding. Validate purity via HPLC-MS and confirm substituent positions with X-ray crystallography .
  • Assay conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or metabolite interference (e.g., thiol exchange reactions) require standardization. Perform dose-response curves across multiple models and use isotopic labeling (³⁵S-CH₃) to track metabolic stability .

Q. What advanced techniques characterize the electronic effects of the methylthio-methyl group on imidazolidinedione reactivity?

  • Electrochemical analysis : Cyclic voltammetry (CV) reveals redox potentials influenced by the electron-donating methylthio group. Compare with analogs (e.g., methoxy or methyl derivatives) to quantify substituent effects .
  • Computational studies :
  • NBO Analysis : Quantify hyperconjugation between the sulfur lone pairs and the imidazolidinedione ring.
  • Fukui indices : Identify nucleophilic/electrophilic sites for predicting reactivity in cross-coupling or oxidation reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Imidazolidinedione, 5-((methylthio)methyl)-
Reactant of Route 2
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2,4-Imidazolidinedione, 5-((methylthio)methyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.